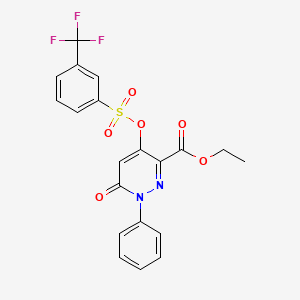
Ethyl 6-oxo-1-phenyl-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-oxo-1-phenyl-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H15F3N2O6S and its molecular weight is 468.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 6-oxo-1-phenyl-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate represents a class of compounds with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Pyridazine ring : A five-membered ring containing two nitrogen atoms.
- Trifluoromethyl group : Enhances metabolic stability and bioavailability.
- Ethyl ester functional group : Contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F3N2O6S |
| Molecular Weight | 468.4 g/mol |
| CAS Number | 899728-57-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and various amines for substitution reactions. Advanced techniques like continuous flow reactors may optimize yields and purities.
Anti-inflammatory Potential
Preliminary studies indicate that the compound may exhibit anti-inflammatory properties. Similar compounds have shown effectiveness in reducing inflammatory markers in both in vitro cell-based assays and in vivo animal models. The mechanism of action is hypothesized to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antimicrobial Activity
Research into related compounds suggests potential antimicrobial activity. For instance, derivatives with similar structures have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive strains. The presence of the trifluoromethyl group may enhance the compound's antibacterial profile by improving its interaction with microbial targets .
Cancer Research
The compound's structural characteristics position it as a candidate for cancer research. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, including liver and colon cancer cells. Ongoing investigations aim to elucidate specific interactions with cellular signaling pathways that could lead to therapeutic applications in oncology .
Despite the promising biological activities, detailed mechanisms of action for this compound remain largely unexplored. However, it is suggested that the compound may interact with enzymes involved in metabolic pathways or cellular signaling processes, similar to other compounds within its class .
Case Studies
Several case studies highlight the potential applications of this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated a reduction in inflammatory markers when treated with related compounds, supporting further exploration of this compound's effects on inflammation.
- Antimicrobial Efficacy : Compounds structurally related to this compound were found to inhibit the growth of various bacterial strains, indicating a possible pathway for developing new antimicrobial agents.
- Cancer Cell Line Testing : Initial tests on cancer cell lines showed cytotoxicity, warranting further investigation into its potential as an anticancer drug.
Propriétés
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-[3-(trifluoromethyl)phenyl]sulfonyloxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O6S/c1-2-30-19(27)18-16(12-17(26)25(24-18)14-8-4-3-5-9-14)31-32(28,29)15-10-6-7-13(11-15)20(21,22)23/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFQAMBTPJHDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














